N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSWWSXEWFIPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the tert-butylphenyl group. One common method involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the thiazole ring . This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species.
For instance, a recent study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy through turbidimetric methods. The results indicated promising activity against a range of pathogens, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.
In one study focused on related compounds, the anticancer activity was assessed using the Sulforhodamine B assay, which confirmed that certain thiazole derivatives exhibited significant cytotoxic effects against MCF7 cells . Molecular docking studies further supported these findings by illustrating the binding interactions between the compounds and specific cancer-related targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole-containing compounds has been extensively studied to optimize their biological activity. Modifications in the substituents on the thiazole ring or the benzamide moiety can significantly influence their pharmacological properties. For instance:
- Substituent Variation : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve membrane permeability.
- Functional Groups : Methoxy groups at positions 3 and 5 on the benzene ring have been associated with increased activity against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives revealed that certain compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could lead to enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a library of benzamide derivatives incorporating thiazole rings. The anticancer screening highlighted several candidates with IC50 values in the low micromolar range against MCF7 cells. The study emphasized the importance of structural modifications in achieving desired biological effects .
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the tert-butylphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but different functional groups.
4-tert-Butylacetophenone: Shares the tert-butylphenyl group but has a different core structure.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but lacks the thiazole and dimethoxybenzamide moieties.
Uniqueness
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its combination of a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O3S
- Molar Mass : 372.48 g/mol
The compound features a thiazole ring, which is known for its role in various biological activities, and methoxy groups that enhance its lipophilicity and biological interactions.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. The compound has shown efficacy against various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Metastasis : Studies indicate that it can reduce the migratory capabilities of cancer cells.
Antimicrobial Activity
Research also suggests that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property could be beneficial in treating chronic inflammatory diseases.
Data Summary
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis, cell cycle arrest | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The study reported an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Properties
In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. These findings suggest its potential application in treating bacterial infections.
Q & A
Basic: What are the optimized synthetic routes for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be controlled?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React 4-(4-tert-butylphenyl)thiazol-2-amine with 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions. Use anhydrous dichloromethane as a solvent and triethylamine to neutralize HCl byproducts .
Optimization : Control temperature (0–5°C for exothermic acylation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.1 amine:acyl chloride) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ 3.8–3.9 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tert-butylphenyl region .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 437.2) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modifications to the tert-butyl group (e.g., isopropyl, phenyl) or methoxy positions (e.g., mono-/di-methoxy).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent bulk/hydrophobicity with inhibition .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Focus on π-π stacking (thiazole-aromatic interactions) and hydrogen bonding (methoxy groups) .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use software like Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize the force field (OPLS3e) for accurate ligand-receptor energy minimization .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin). Validate via Western blot for target protein expression .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers. Variables like serum concentration in cell media may explain discrepancies .
Advanced: What strategies ensure compound stability during formulation for in vivo studies?
Methodological Answer:
- pH Stability : Conduct accelerated stability testing (40°C/75% RH) across pH 1–9. Use HPLC to monitor degradation; methoxy groups are stable in neutral-buffered saline .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for long-term storage. Reconstitute in DMSO/PBS for intraperitoneal administration .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7). Use 72-hour exposure and dose-response curves (0.1–100 µM) .
Advanced: How is crystallographic data (e.g., SHELX) applied to refine the compound’s structure?
Methodological Answer:
- Data Collection : Collect X-ray diffraction data (Mo-Kα radiation, λ=0.71073 Å) at 100K. Index peaks using APEX3 .
- Refinement : Use SHELXL for least-squares refinement. Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically idealized. Final R1 <0.05 indicates high accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
